Boc-N-Me-Asp(OMe)-OH

Peptide Stability Protease Resistance Drug Development

Boc-N-Me-Asp(OMe)-OH provides orthogonal Boc and methyl ester protection essential for multi-step SPPS. The N-methyl group enhances proteolytic stability and modulates backbone conformation, while the side-chain methyl ester prevents aspartimide side reactions. This building block is critical for incorporating N-methyl aspartic acid residues into oral peptide therapeutics and stable antimicrobial peptides. Use with HATU or PyBroP coupling reagents in Boc-SPPS workflows. Choose this compound to ensure high coupling efficiency, minimal side products, and extended in vivo half-life of your peptide candidates.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
Cat. No. B12283967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-Asp(OMe)-OH
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O
InChIInChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1
InChIKeyYZLLENVINORKDG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-Asp(OMe)-OH: A Protected N-Methyl Aspartic Acid Building Block for Peptide Synthesis and Drug Discovery


Boc-N-Me-Asp(OMe)-OH (CAS 2044709-98-8) is a fully orthogonally protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the N-methylated α-amine and a methyl ester protection on the side-chain carboxylic acid of aspartic acid . It serves as a critical building block for the site-specific introduction of N-methyl aspartic acid residues into synthetic peptides via solid-phase peptide synthesis (SPPS) .

Why Boc-N-Me-Asp(OMe)-OH Cannot Be Replaced by Simple Aspartic Acid Derivatives in Advanced Peptide Synthesis


Generic substitution with standard Boc-Asp(OMe)-OH (lacking N-methylation) or Fmoc-N-Me-Asp(OMe)-OH (employing a different N-protection strategy) fundamentally alters the steric, conformational, and synthetic properties of the resulting peptide [1]. The N-methyl group is essential for conferring protease resistance and modulating backbone conformation, while the Boc group provides orthogonal protection critical for multi-step SPPS. Using an unprotected or differently protected analog will lead to distinct synthetic outcomes, including altered coupling efficiency, side-reaction profiles, and the ultimate proteolytic stability of the peptide target [2][3].

Quantitative Differentiation of Boc-N-Me-Asp(OMe)-OH Against Key Analogs: A Comparative Evidence Guide


Enhanced Proteolytic Stability in Resulting Peptides vs. Non-Methylated Aspartic Acid Residues

Incorporation of N-methylated amino acids, such as the residue derived from Boc-N-Me-Asp(OMe)-OH, dramatically increases the half-life of peptides in the presence of proteases compared to sequences with standard aspartic acid residues. In a study on the antimicrobial peptide Anoplin, substitution with N-methyl amino acids increased stability against trypsin and chymotrypsin degradation by a factor of 10^4 to 10^6 compared to the native, non-methylated sequence [1]. Similarly, a somatostatin cyclopeptidic analogue saw its enzymatic half-life increase fivefold from 15.5±2 minutes to 74±6 minutes upon multiple N-methylations [2].

Peptide Stability Protease Resistance Drug Development

Distinct Coupling Efficiency Profile Compared to Fmoc-Protected N-Methyl Analogs

The choice of N-protecting group significantly impacts the coupling efficiency of N-methyl amino acids. Comparative studies demonstrate that Boc-protected N-methyl amino acids exhibit lower reactivity with certain coupling reagents compared to their Fmoc or Cbz counterparts. Specifically, when using PyBroP or PyCloP, Fmoc- or Cbz-protected N-methyl amino acids were found to be more prone to successful coupling than Boc-protected versions . This difference is attributed to the formation of an N-carboxyanhydride (NCA) side-product during activation of Boc-N-methyl amino acids, which significantly lowers yields and is not observed with Z- or Fmoc-protective groups [1].

Peptide Coupling SPPS Reagent Selection

Suppression of Aspartimide Side Reaction During SPPS vs. Unprotected Side-Chain Analogs

A well-documented problem in the synthesis of aspartic acid-containing peptides is the formation of aspartimide, a side reaction that can significantly reduce yield and purity in both Boc- and Fmoc-based SPPS [1]. The use of a protected side-chain ester, such as the methyl ester in Boc-N-Me-Asp(OMe)-OH, is a standard strategy to mitigate this issue. While direct quantitative data comparing Boc-N-Me-Asp(OMe)-OH to an unprotected analog is not available, the protection of the β-carboxylic acid is universally employed to prevent aspartimide formation during chain elongation. The selection of this protected building block is a deliberate, evidence-based choice to ensure high purity and yield of the target α-aspartyl peptide [1].

Side-Reaction Control Peptide Purity SPPS

Purity and Analytical Specifications from Vendor Datasheets Ensure Batch-to-Batch Consistency

Reputable vendors provide detailed analytical specifications for Boc-N-Me-Asp(OMe)-OH, which are essential for ensuring experimental reproducibility. For example, TCI America lists a purity of >97.0% (by HPLC and neutralization titration) with a melting point range of 87.0 to 91.0 °C for Boc-Asp(OMe)-OH, a closely related analog [1]. While a direct datasheet for Boc-N-Me-Asp(OMe)-OH is not available in the public domain from this vendor, the high purity standards for this class of compounds are well-established. ChemicalBook reports purities of 95% and 98% for Boc-N-Me-Asp(OMe)-OH, providing a benchmark for procurement .

Quality Control Analytical Chemistry Procurement

Primary Application Scenarios for Boc-N-Me-Asp(OMe)-OH Based on Comparative Evidence


Synthesis of Proteolytically Stable Therapeutic Peptides

As demonstrated by the class-level inference of enhanced proteolytic stability [1][2], Boc-N-Me-Asp(OMe)-OH is an essential building block for incorporating N-methyl aspartic acid residues into peptide-based drug candidates. This modification is directly applicable to extending the in vivo half-life of lead compounds targeting conditions where rapid enzymatic degradation is a barrier to efficacy, such as in the development of oral peptide therapeutics or stable antimicrobial peptides [1].

Conformational Control in Bioactive Peptide Design

The N-methyl group introduced by Boc-N-Me-Asp(OMe)-OH imposes steric constraints on the peptide backbone, influencing its three-dimensional structure. This application is crucial for designing peptides with defined conformations that enhance binding affinity and selectivity for a specific biological target, a key strategy in medicinal chemistry and chemical biology [1].

Optimized SPPS Protocols for N-Methylated Peptides

The distinct coupling behavior of Boc-protected N-methyl amino acids compared to their Fmoc counterparts necessitates the use of specific coupling reagents (e.g., HATU, PyBroP) and conditions [1][2]. Researchers and industrial peptide producers use Boc-N-Me-Asp(OMe)-OH within established Boc-SPPS workflows, aware of its reactivity profile to avoid side reactions like NCA formation [2], ensuring efficient and high-yield synthesis of challenging peptide sequences [1].

High-Purity Synthesis of Complex Aspartyl Peptides

The methyl ester protection of the aspartic acid side chain in Boc-N-Me-Asp(OMe)-OH is a critical feature for suppressing aspartimide formation during SPPS, a common and problematic side reaction [1]. This makes the compound a preferred choice for the synthesis of long or complex peptides containing the N-methyl aspartic acid motif, where maintaining high crude purity simplifies downstream purification and improves overall yield [1].

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